Stereochemical Complexity: Three Chiral Centers vs. Zero to One in Common Analogs
The target compound is supplied as a mixture of diastereomers containing three stereogenic centers (bridgehead C4a, C9a, and potentially C2 upon reduction), as confirmed by its PubChem entry [REFS‑1]. In contrast, the most frequently employed benzo[7]annulene building blocks—methyl 5‑oxo‑6,7,8,9‑tetrahydro‑5H‑benzo[7]annulene‑2‑carboxylate (CAS 150192‑89‑5) and ethyl 6,7,8,9‑tetrahydro‑5H‑benzo[7]annulene‑5‑carboxylate—contain zero chiral centers in their planar or near‑planar ground states [REFS‑2]. The presence of three stereocenters enables access to eight possible stereoisomers, providing a stereochemical diversity space that is unattainable with achiral benzocycloheptene esters.
| Evidence Dimension | Number of stereogenic centers |
|---|---|
| Target Compound Data | Three (C4a quaternary, C9a tertiary, C2 prochiral) |
| Comparator Or Baseline | Methyl 5‑oxo‑6,7,8,9‑tetrahydro‑5H‑benzo[7]annulene‑2‑carboxylate: zero stereocenters; Ethyl 6,7,8,9‑tetrahydro‑5H‑benzo[7]annulene‑5‑carboxylate: zero stereocenters |
| Quantified Difference | 3 vs. 0 stereocenters; potential stereoisomer count: 8 vs. 1 |
| Conditions | Structural analysis from PubChem and ChemicalBook entries [REFS‑1][REFS‑2] |
Why This Matters
In medicinal chemistry, increased stereochemical complexity correlates with higher clinical success rates; procuring a diastereomeric mixture with three chiral centers provides a broader intellectual property landscape than achiral analogs.
- [1] PubChem. Methyl 2-oxo-decahydro-1H-benzo[7]annulene-4a-carboxylate, Mixture of diastereomers. PubChem CID 85312443. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2580199-40-0 View Source
